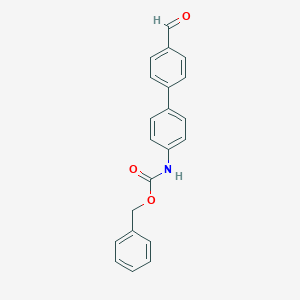

4-(Cbz-Amino)-4'-formylbiphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Cbz-Amino)-4’-formylbiphenyl” likely refers to a biphenyl compound with a Cbz-protected amino group and a formyl group. Cbz (or benzyloxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

While specific synthesis methods for “4-(Cbz-Amino)-4’-formylbiphenyl” were not found, Cbz-protected amines can be synthesized from various amines using many methods . One such method involves the use of isocyanate intermediates, generated in situ, to react with Grignard reagents to produce the corresponding amides .

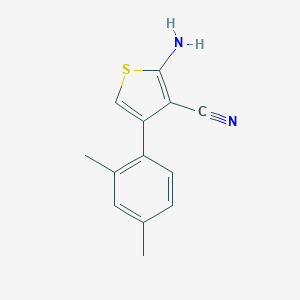

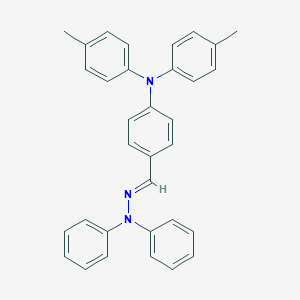

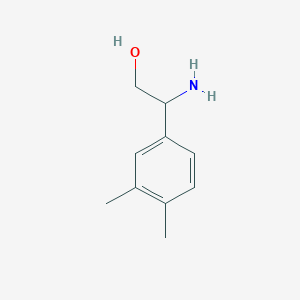

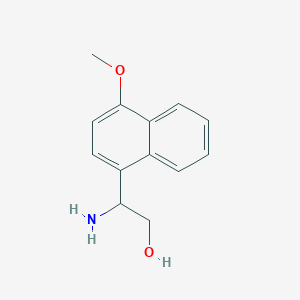

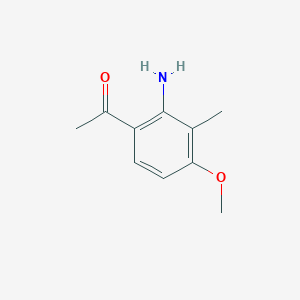

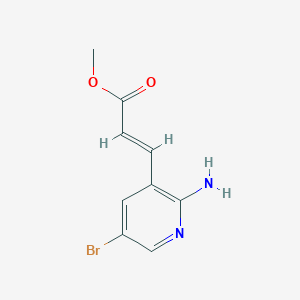

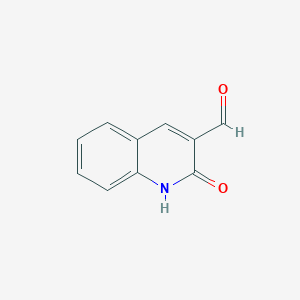

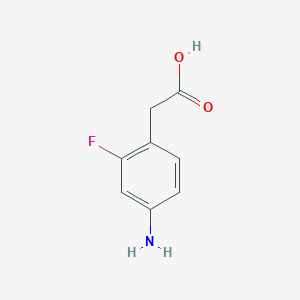

Molecular Structure Analysis

The molecular structure of “4-(Cbz-Amino)-4’-formylbiphenyl” would likely involve a biphenyl backbone with a Cbz-protected amino group and a formyl group attached. The Cbz group itself consists of a carbamate functional group attached to a benzyl group .

Chemical Reactions Analysis

Cbz-protected amines can undergo a variety of reactions. They can be deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate . They can also undergo reactions with various nucleophiles and electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Cbz-Amino)-4’-formylbiphenyl” would depend on its specific structure. For example, a related compound, 1-BOC-4-CBZ-AMINO-PIPERIDINE, has a density of 1.2±0.1 g/cm3, a boiling point of 427.3±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Synthesis of Functionalized Sulfonopeptides Abdellaoui et al. (2017) explored the synthesis of N-benzyloxycarbonyl (Cbz)-protected 2-aminoalkanesulfonyl chlorides, which are fundamental for creating sulfonopeptides. These peptides act as receptor ligands and enzyme inhibitors. The study highlighted a strategy involving radical addition to benzyl N-allylcarbamate and subsequent oxidative chlorination, showcasing the significance of 4-(Cbz-Amino)-4'-formylbiphenyl derivatives in the synthesis of complex organic compounds (Abdellaoui et al., 2017).

Peptidomimetic Synthesis The synthesis of peptidomimetics, which are molecules mimicking the structure and function of peptides, often involves the use of 4-(Cbz-Amino)-4'-formylbiphenyl derivatives. Pascal et al. (2000) described the synthesis of the novel amino acid 4-Amino-3-(aminomethyl)benzoic acid and its protected derivatives, utilizing them as building blocks for pseudopeptide synthesis. This illustrates the role of such derivatives in the synthesis of complex molecules designed for specific biological interactions (Pascal et al., 2000).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl N-[4-(4-formylphenyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c23-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-21(24)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWRCUFWYFESLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585632 |

Source

|

| Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cbz-Amino)-4'-formylbiphenyl | |

CAS RN |

939758-25-5 |

Source

|

| Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)